

Spectroscopic Data of (R)-Eucomol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Eucomol

Cat. No.: B11932691

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **(R)-Eucomol**, a homoisoflavonoid with significant interest in phytochemical and pharmacological research. The information presented herein is essential for the identification, characterization, and further development of this natural compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For **(R)-Eucomol**, the molecular formula is established as $C_{17}H_{16}O_6$.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for **(R)-Eucomol**

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |
|-----------------|------------|----------------|--------------------|
| ESI+ | $[M+H]^+$ | 317.0968 | Data not available |
| ESI+ | $[M+Na]^+$ | 339.0788 | Data not available |
| ESI- | $[M-H]^-$ | 315.0823 | Data not available |

Note: While the exact observed m/z values for **(R)-Eucomol** are not explicitly available in the reviewed literature, the calculated values provide a precise reference for experimental data.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A general procedure for obtaining HR-ESI-MS data for a homoisoflavonoid like **(R)-Eucomol** is as follows:

- **Sample Preparation:** A dilute solution of the purified **(R)-Eucomol** is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Ionization:** The sample solution is introduced into the ESI source at a flow rate of 5-20 µL/min. A high voltage (typically 3-5 kV) is applied to the ESI needle to generate charged droplets.
- **Mass Analysis:** The ions are transferred into the mass analyzer. Data is acquired in both positive and negative ion modes to observe different adducts (e.g., $[M+H]^+$, $[M+Na]^+$, $[M-H]^-$).
- **Data Processing:** The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ions and calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **(R)-Eucomol** based on data for closely related homoisoflavonoids.

Table 2: Predicted ^1H NMR Spectroscopic Data for **(R)-Eucomol** (in CDCl_3)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---------------------|----------------------------------|--------------|---------------------------|
| 2a | ~4.5 | d | ~11.0 |
| 2b | ~4.3 | d | ~11.0 |
| 3 | ~3.2 | m | |
| 5 | ~10.5-12.0 | s | |
| 6 | ~6.0 | d | ~2.0 |
| 8 | ~6.0 | d | ~2.0 |
| 9a | ~3.0 | dd | ~14.0, 5.0 |
| 9b | ~2.8 | dd | ~14.0, 9.0 |
| 2' | ~7.1 | d | ~8.5 |
| 3' | ~6.8 | d | ~8.5 |
| 5' | ~6.8 | d | ~8.5 |
| 6' | ~7.1 | d | ~8.5 |
| 4'-OCH ₃ | ~3.8 | s | |
| 7-OH | Variable | br s | |
| 3-OH | Variable | br s | |

Table 3: Predicted ¹³C NMR Spectroscopic Data for **(R)-Eucomol** (in CDCl₃)

| Position | Chemical Shift (δ , ppm) |
|---------------------|----------------------------------|
| 2 | ~72 |
| 3 | ~50 |
| 4 | ~198 |
| 4a | ~102 |
| 5 | ~165 |
| 6 | ~96 |
| 7 | ~167 |
| 8 | ~95 |
| 8a | ~163 |
| 9 | ~38 |
| 1' | ~130 |
| 2' | ~130 |
| 3' | ~114 |
| 4' | ~158 |
| 5' | " |
| 6' | " |
| 4'-OCH ₃ | ~55 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Assignments are based on analogy with similar homoisoflavonoid structures.

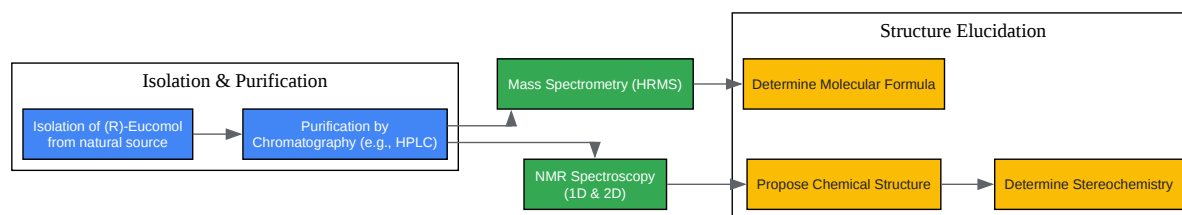
Experimental Protocol: NMR Spectroscopy

The following is a typical protocol for acquiring ¹H and ¹³C NMR spectra of a flavonoid compound:

- **Sample Preparation:** Approximately 5-10 mg of purified **(R)-Eucomol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
- **¹H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.
- **2D NMR Experiments (for full assignment):** To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is often performed, including:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton spin-spin couplings.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate directly bonded proton and carbon atoms.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range (2-3 bond) correlations between protons and carbons.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like **(R)-Eucomol** using spectroscopic data follows a logical workflow.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **(R)-Eucomol**.

This diagram illustrates the sequential process, starting from the isolation and purification of the compound, followed by spectroscopic analysis using MS and NMR, and culminating in the determination of its molecular formula, chemical structure, and stereochemistry.

- To cite this document: BenchChem. [Spectroscopic Data of (R)-Eucomol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11932691#spectroscopic-data-of-r-eucomol-nmr-ms\]](https://www.benchchem.com/product/b11932691#spectroscopic-data-of-r-eucomol-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com